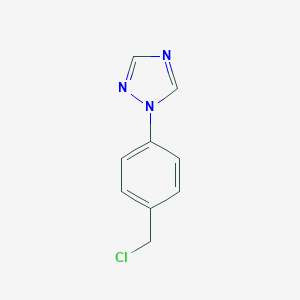

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(chloromethyl)phenyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMMNZIASWFWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649790 | |

| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143426-53-3 | |

| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143426-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole

Introduction

This compound is a substituted aromatic triazole. The 1,2,4-triazole ring is a key structural motif in many pharmaceutical compounds, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The presence of a reactive chloromethyl group on the phenyl ring makes this compound a valuable intermediate for further chemical modifications, allowing for the introduction of various functional groups through nucleophilic substitution. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, designed for researchers and professionals in drug development and organic synthesis. The proposed pathway is based on well-established chemical transformations and provides a logical, step-by-step approach for the preparation of this target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 4-aminobenzyl alcohol. This pathway involves the initial formation of the 1,2,4-triazole ring, followed by the conversion of the hydroxyl group to a chloromethyl group. This sequence is strategically chosen to avoid potential side reactions that could occur if the reactive chloromethyl group were present during the triazole ring formation.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(4-(Hydroxymethyl)phenyl)-1H-1,2,4-triazole

The initial step involves the construction of the 1,2,4-triazole ring from 4-aminobenzyl alcohol. This transformation is a classic example of a cyclization reaction to form a heterocyclic system.

Reaction Scheme

Experimental Protocol

-

To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzyl alcohol (1.0 eq).

-

Add an excess of formic acid (e.g., 3-5 eq) and formamide (e.g., 5-10 eq).

-

Heat the reaction mixture to 160-180°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a suitable base, such as sodium carbonate, until a precipitate is formed.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism and Scientific Rationale

This reaction proceeds through a multi-step mechanism. Initially, the 4-aminobenzyl alcohol is formylated by formic acid to form N-(4-(hydroxymethyl)phenyl)formamide. This intermediate then reacts with formamide, which serves as both a reagent and a solvent. The formamide provides the additional nitrogen and carbon atoms required to close the five-membered triazole ring. The high temperature is necessary to drive the dehydration and cyclization steps, leading to the formation of the aromatic and stable 1,2,4-triazole ring.

Step 2: Synthesis of this compound

The final step is the conversion of the primary alcohol in 1-(4-(hydroxymethyl)phenyl)-1H-1,2,4-triazole to the corresponding chloride. This is a standard nucleophilic substitution reaction.

Reaction Scheme

Experimental Protocol

-

In a fume hood, dissolve 1-(4-(hydroxymethyl)phenyl)-1H-1,2,4-triazole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C using an ice bath.

-

Add a small amount of a base, such as pyridine (catalytic amount), to the solution.

-

Slowly add thionyl chloride (SOCl₂) (1.1-1.5 eq) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Mechanism and Scientific Rationale

Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds through the formation of a chlorosulfite ester intermediate, which is highly reactive. The lone pair on the oxygen of the alcohol attacks the sulfur atom of thionyl chloride, with subsequent loss of a chloride ion. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The chlorosulfite intermediate then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism), with the concerted loss of sulfur dioxide and a proton, to yield the desired this compound. The use of anhydrous conditions is crucial as thionyl chloride reacts violently with water.

Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product |

| 1 | 4-Aminobenzyl alcohol | Formic acid, Formamide | Formamide | 160-180°C | 4-6 hours | 1-(4-(Hydroxymethyl)phenyl)-1H-1,2,4-triazole |

| 2 | 1-(4-(Hydroxymethyl)phenyl)-1H-1,2,4-triazole | Thionyl chloride (SOCl₂), Pyridine | Dichloromethane (DCM) | 0°C to RT | 2-4 hours | This compound |

Conclusion

The proposed two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. This guide details the experimental protocols and explains the underlying chemical principles for each step. By following this guide, researchers can successfully synthesize this valuable intermediate for applications in medicinal chemistry and materials science. It is imperative to adhere to all laboratory safety protocols, particularly when handling corrosive reagents like thionyl chloride and working at high temperatures.

References

Synthesis of 1,2,4-Triazoles from Anilines. (URL: [Link]) Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. (URL: [Link]) General Procedures for the Synthesis of 1,2,4-Triazoles. (URL: [Link])

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide delves into the mechanistic elucidation of a specific, yet highly promising derivative, 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole. While the direct mechanism of this particular compound is not yet fully characterized, its structural features—a reactive chloromethyl group and the versatile 1,2,4-triazole core—provide a strong foundation for hypothesizing and systematically investigating its mode of action.[2] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of potential mechanisms, detailed experimental protocols for their investigation, and a framework for interpreting the resulting data. Our approach is grounded in the established pharmacology of 1,2,4-triazole derivatives, which are known to act primarily through enzyme inhibition.[3]

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts unique physicochemical properties, including the ability to engage in hydrogen bonding and coordinate with metal ions.[3] This has led to the development of a wide array of drugs with diverse therapeutic applications, including antifungal, anticancer, antiviral, and anticonvulsant agents.[4][5] The biological activity of these compounds is often attributed to their ability to inhibit key enzymes in pathogenic or disease pathways.[6]

This compound is an intriguing molecule that combines the established pharmacophore of the triazole ring with a reactive chloromethyl group on the phenyl substituent.[2] This chloromethyl group is an electrophilic center, suggesting a potential for covalent interaction with nucleophilic residues in biological targets, such as cysteine or histidine in proteins.[7] This raises the exciting possibility of this compound acting as a targeted covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.

This guide will, therefore, explore the probable mechanisms of action of this compound, focusing on two primary hypotheses:

-

Hypothesis 1: Non-covalent Enzyme Inhibition. The compound acts as a reversible or irreversible inhibitor of a key enzyme through interactions mediated by the triazole and phenyl rings.

-

Hypothesis 2: Covalent Modification of a Target Protein. The chloromethyl group facilitates the formation of a covalent bond with a specific protein target, leading to its inactivation.

We will provide a roadmap for testing these hypotheses through a series of well-defined experimental workflows.

Hypothesized Mechanisms of Action and a Proposed Research Workflow

To systematically investigate the mechanism of action of this compound, we propose a multi-pronged approach that integrates target identification, validation, and pathway elucidation. The following diagram illustrates the proposed experimental workflow.

Caption: A proposed experimental workflow for elucidating the mechanism of action.

Target Identification: Casting a Wide Net

The initial step is to identify the potential biological targets of this compound.

Broad phenotypic screening in relevant disease models (e.g., fungal cultures, cancer cell lines) will provide initial clues about the compound's biological activity. This will guide the selection of appropriate cell lysates for subsequent target identification experiments.

This is a powerful technique for isolating and identifying proteins that bind to a small molecule.[7] A derivative of this compound, with a linker attached to a non-essential position, will be synthesized and immobilized on a solid support (e.g., agarose beads).[8] Cell lysates will be passed over this affinity matrix, and proteins that bind to the compound will be eluted and identified by mass spectrometry.[3]

Table 1: Hypothetical Mass Spectrometry Data from Affinity Chromatography Pulldown

| Protein ID (UniProt) | Protein Name | Peptide Count | Score | Putative Function |

| P00533 | Epidermal growth factor receptor | 25 | 1250 | Kinase, Cell signaling |

| P04035 | Cytochrome P450 14-alpha steroid 14-demethylase | 18 | 980 | Ergosterol biosynthesis |

| P07333 | Carbonic anhydrase 2 | 15 | 850 | pH regulation |

Target Validation: Confirming the Interaction

Once potential targets are identified, it is crucial to validate their interaction with the compound and their relevance to its biological activity.

For identified enzymes, in vitro kinetic assays will be performed to determine the compound's inhibitory potency (IC50) and its mode of inhibition (e.g., competitive, non-competitive).[9][10] Lineweaver-Burk plots will be generated to visualize the inhibition kinetics.[2][11][12]

Table 2: Sample Enzyme Inhibition Data for a 1,2,4-Triazole Derivative

| Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| EGFR Kinase | 0.52 ± 0.08 | 0.25 ± 0.04 | Competitive |

| CYP51 | 1.2 ± 0.2 | 0.6 ± 0.1 | Non-competitive |

| Carbonic Anhydrase II | 5.8 ± 0.9 | 2.9 ± 0.5 | Competitive |

digraph "Lineweaver_Burk" { graph [bgcolor="#F1F3F4"]; node [shape=point, color="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];// Axes"origin" [shape=none, label=""]; "x_axis" [shape=none, label="1/[S]"]; "y_axis" [shape=none, label="1/V"]; "origin" -> "x_axis" [arrowhead=none]; "origin" -> "y_axis" [arrowhead=none];

// No inhibitor"no_inhib_x" [pos="-2,0!"]; "no_inhib_y" [pos="0,1!"]; "no_inhib_x" -> "no_inhib_y" [label=" No Inhibitor", fontcolor="#4285F4", color="#4285F4"];

// Competitive inhibitor"comp_inhib_x" [pos="-1,0!"]; "comp_inhib_y" [pos="0,1!"]; "comp_inhib_x" -> "comp_inhib_y" [label=" Competitive", fontcolor="#EA4335", color="#EA4335"];

// Non-competitive inhibitor"noncomp_inhib_x" [pos="-2,0!"]; "noncomp_inhib_y" [pos="0,2!"]; "noncomp_inhib_x" -> "noncomp_inhib_y" [label=" Non-competitive", fontcolor="#FBBC05", color="#FBBC05"]; }

Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

To investigate the possibility of covalent inhibition, the purified target protein will be incubated with this compound, and the resulting mixture will be analyzed by high-resolution mass spectrometry.[13] An increase in the protein's mass corresponding to the mass of the compound would confirm covalent bond formation.[14] Tandem mass spectrometry (MS/MS) can then be used to identify the specific amino acid residue that has been modified.[5]

To confirm that the identified target is essential for the compound's biological effect, the gene encoding the target protein will be knocked out in the relevant cell line using CRISPR/Cas9 technology.[15] If the knockout cells show resistance to the compound compared to wild-type cells, it provides strong evidence for the target's role in the mechanism of action.[1][16]

Pathway Elucidation: Connecting the Dots

Once a validated target has been identified, the final step is to understand how the modulation of this target leads to the observed cellular phenotype.

If the target is part of a known signaling pathway (e.g., a kinase), western blotting can be used to assess the phosphorylation status of downstream substrates.[17][18] This will reveal how the compound's interaction with its target propagates signals through the cell.

Caption: A simplified signaling pathway illustrating potential points of inhibition.

Detailed Experimental Protocols

To ensure the reproducibility and rigor of the proposed research, the following are detailed, step-by-step protocols for the key experiments.

Protocol: Affinity Chromatography for Target Identification

Objective: To isolate and identify proteins that bind to this compound.

Materials:

-

Immobilized this compound affinity resin

-

Control resin (without the compound)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., high concentration of free compound or a denaturing buffer)

-

Mass spectrometer

Procedure:

-

Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Affinity Resin Equilibration: Wash the affinity and control resins with lysis buffer.

-

Binding: Incubate the cell lysate with the equilibrated affinity and control resins for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the resins extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the resins using the elution buffer.

-

Sample Preparation for Mass Spectrometry: Concentrate and prepare the eluted proteins for mass spectrometry analysis (e.g., in-gel or in-solution digestion with trypsin).

-

Mass Spectrometry and Data Analysis: Analyze the digested peptides by LC-MS/MS. Identify proteins that are significantly enriched in the affinity pulldown compared to the control.[4][19][20]

Protocol: Enzyme Kinetics Assay

Objective: To determine the IC50 and mode of inhibition of this compound against a purified enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

This compound

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the compound and the substrate in assay buffer.

-

Enzyme Reaction: In a 96-well plate, add the enzyme, assay buffer, and varying concentrations of the compound.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Measure Activity: Measure the rate of the reaction over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).

-

Data Analysis: Plot the reaction rates against the compound concentrations to determine the IC50. To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and generate Lineweaver-Burk plots.[21]

Protocol: CRISPR/Cas9-Mediated Gene Knockout

Objective: To generate a cell line with a knockout of the putative target gene to validate its role in the compound's mechanism of action.

Materials:

-

Target cell line

-

CRISPR/Cas9 plasmid or RNP complex targeting the gene of interest

-

Transfection reagent or electroporator

-

Single-cell cloning supplies

-

Genomic DNA extraction kit

-

PCR reagents and primers

-

Sanger sequencing service

Procedure:

-

Design and Synthesize gRNA: Design and synthesize a guide RNA (gRNA) that specifically targets an early exon of the gene of interest.

-

Transfection/Electroporation: Deliver the CRISPR/Cas9 components (plasmid or RNP) into the target cells.

-

Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.

-

Screening for Knockouts: Expand the clonal populations and extract genomic DNA. Use PCR and Sanger sequencing to identify clones with frameshift mutations in the target gene.[22]

-

Functional Validation: Confirm the absence of the target protein in the knockout clones by western blot.

-

Phenotypic Assay: Test the sensitivity of the knockout and wild-type cells to this compound.

Conclusion and Future Directions

The elucidation of the mechanism of action of this compound holds significant promise for the development of novel therapeutics. The systematic approach outlined in this guide, which combines state-of-the-art techniques in chemical biology, biochemistry, and molecular biology, provides a robust framework for uncovering its biological targets and downstream effects. The potential for this compound to act as a covalent inhibitor is particularly noteworthy and warrants thorough investigation.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound. Furthermore, in vivo studies in relevant animal models will be essential to evaluate its therapeutic efficacy and safety profile. The insights gained from the mechanistic studies described herein will be invaluable in guiding these future drug development efforts.

References

-

Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central (PMC). [Link]

-

From Data to Discovery: Protein Identification and Quantification in MS-based Proteomics. (n.d.). Novogene. [Link]

-

Small molecule target identification using photo-affinity chromatography. (n.d.). SciSpace. [Link]

-

GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. (n.d.). GeneMedi. [Link]

-

Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]

-

A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). National Institutes of Health (NIH). [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (n.d.). PubMed. [Link]

-

Lineweaver–Burk plot. (n.d.). Wikipedia. [Link]

-

A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019, July 30). PubMed. [Link]

-

Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. (2020, March 15). PubMed. [Link]

-

CRISPR/Cas9-mediated Gene Knockout. (n.d.). OneLab - Andrew Alliance. [Link]

-

Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019, April 23). National Institutes of Health (NIH). [Link]

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). MDPI. [Link]

-

Identification of Direct Protein Targets of Small Molecules. (n.d.). PubMed Central (PMC). [Link]

-

Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy. [Link]

-

Protein Identification and Quantification by Mass Spectrometry. (n.d.). MtoZ Biolabs. [Link]

-

Affinity Chromatography Protocol. (2019, June 26). Conduct Science. [Link]

-

Quantitative proteomics. (n.d.). Wikipedia. [Link]

-

Chemoproteomic methods for covalent drug discovery. (n.d.). PubMed Central (PMC). [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PubMed Central (PMC). [Link]

-

Affinity-based target identification for bioactive small molecules. (n.d.). RSC Publishing. [Link]

-

Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). [Link]

-

Top 4 Databases for Protein Mass Spectrometry Analysis. (2018, May 15). Medium. [Link]

-

How to perform a CRISPR Knockout Experiment. (2017, March 21). YouTube. [Link]

-

A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022, July 6). [Link]

-

6 Western Blotting Steps. (n.d.). Azure Biosystems. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central (PMC). [Link]

-

CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. (2024, June 5). Bio-protocol. [Link]

-

Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. [Link]

-

Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. (n.d.). [Link]

-

Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. (2022, December 2). ACS Publications. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. [Link]

-

How should I start with Enzyme-Inhibitor kinetics assay? (2015, September 2). ResearchGate. [Link]

-

Building diagrams using graphviz. (2021, March 26). Chad's Blog. [Link]

-

Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles. (n.d.). PubMed. [Link]

Sources

- 1. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]

- 2. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]

- 3. conductscience.com [conductscience.com]

- 4. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharmaapac.com [biopharmaapac.com]

- 7. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medschoolcoach.com [medschoolcoach.com]

- 12. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genemedi.net [genemedi.net]

- 16. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. media.cellsignal.cn [media.cellsignal.cn]

- 18. azurebiosystems.com [azurebiosystems.com]

- 19. From Data to Discovery: Protein Identification and Quantification in MS-based Proteomics - MetwareBio [metwarebio.com]

- 20. Protein Identification and Quantification by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 21. thejeshgn.com [thejeshgn.com]

- 22. m.youtube.com [m.youtube.com]

The Alchemical Intermediate: A Technical Guide to 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

CAS Number: 143426-53-3 Molecular Formula: C₉H₈ClN₃ Molar Mass: 193.63 g/mol

Authored by: Gemini, Senior Application Scientist

Introduction: In the intricate world of pharmaceutical synthesis, certain molecules emerge as pivotal intermediates, unlocking pathways to complex and life-saving therapeutics. 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole is one such unassuming yet critical building block. This technical guide offers an in-depth exploration of its synthesis, characterization, reactivity, and applications, with a particular focus on its role in the development of modern pharmaceuticals. Designed for researchers, medicinal chemists, and process development scientists, this document provides a comprehensive understanding of this versatile intermediate.

Physicochemical Properties & Structural Elucidation

This compound is a solid at room temperature, characterized by the presence of a phenyl ring substituted with a reactive chloromethyl group and a 1H-1,2,4-triazole moiety. The 1,2,4-triazole ring is a stable aromatic system, and its nitrogen atoms can participate in hydrogen bonding and coordination complexes.[1] The chloromethyl group, in contrast, is a highly reactive electrophilic site, making it amenable to a wide range of nucleophilic substitution reactions.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 143426-53-3 | [3] |

| Molecular Formula | C₉H₈ClN₃ | [2] |

| Molar Mass | 193.63 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in polar organic solvents like DMF, DMSO, and alcohols | Inferred from structure |

Spectroscopic Characterization

While specific, publicly available spectra for this exact compound are scarce, its structure can be confidently elucidated using standard analytical techniques. The expected NMR and IR spectral data are outlined below, based on the analysis of analogous structures.[4][5][6]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the protons of the triazole ring, and the methylene protons of the chloromethyl group.

-

Aromatic Protons (Phenyl Ring): Two doublets in the range of δ 7.4-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Triazole Protons: Two singlets in the range of δ 8.0-9.0 ppm.

-

Methylene Protons (Chloromethyl Group): A singlet around δ 4.6-4.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Signals in the range of δ 120-140 ppm.

-

Triazole Carbons: Signals in the range of δ 145-155 ppm.

-

Methylene Carbon (Chloromethyl Group): A signal around δ 45-50 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1500 cm⁻¹

-

C-N stretching: ~1300-1200 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The most common and industrially viable approach involves the reaction of 1H-1,2,4-triazole with 1-chloro-4-(chloromethyl)benzene or a related benzyl halide.

General Synthesis Protocol

Reaction: 1H-1,2,4-triazole + 1-chloro-4-(chloromethyl)benzene → this compound

Reagents and Conditions:

-

Starting Materials: 1H-1,2,4-triazole, 1-chloro-4-(chloromethyl)benzene

-

Base: A suitable base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or a tertiary amine (e.g., triethylamine) is required to deprotonate the triazole ring, forming the more nucleophilic triazolide anion.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) is typically used to facilitate the reaction.

-

Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate.

Step-by-Step Methodology:

-

To a solution of 1H-1,2,4-triazole in the chosen solvent, the base is added portion-wise at room temperature.

-

The mixture is stirred for a period to allow for the formation of the triazolide anion.

-

A solution of 1-chloro-4-(chloromethyl)benzene in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is heated to the desired temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

The choice of a polar aprotic solvent is crucial as it solvates the cation of the base, leaving the triazolide anion more exposed and nucleophilic, thus accelerating the SN2 reaction.

-

The use of a base is essential to generate the triazolide anion, which is a much stronger nucleophile than the neutral 1H-1,2,4-triazole.

-

Elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

Diagram 1: Synthesis Workflow

Caption: Alkylation of a piperazine derivative with the title compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its hazards can be inferred from the parent compound, 1,2,4-triazole, and related halogenated derivatives. [7][8] Potential Hazards:

-

Irritant: Likely to be an irritant to the skin, eyes, and respiratory tract. [3]* Harmful if swallowed: The parent compound, 1,2,4-triazole, is harmful if swallowed.

-

Sensitization: May cause skin sensitization upon repeated contact.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important intermediate in organic and medicinal chemistry. Its dual functionality, combining the stable and pharmacologically relevant 1,2,4-triazole ring with a reactive chloromethyl handle, makes it a valuable tool for the construction of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutics.

References

-

Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

-

PubMed. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Available at: [Link]

-

Royal Society of Chemistry. 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications. A Comprehensive review on 1, 2, 4 Triazole. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,2,4-Triazole in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Biolandes. CHEMICAL SAFETY DATA SHEET. Available at: [Link]

-

National Institutes of Health. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]

-

International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]

-

Scilit. SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. Available at: [Link]

-

PubMed Central. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available at: [Link]

-

MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Available at: [Link]

-

ResearchGate. First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Available at: [Link]

-

ISJRES. synthesis of 1,2,4 triazole compounds. Available at: [Link]

-

PubMed Central. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. Available at: [Link]

-

PubMed Central. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Available at: [Link]

-

ResearchGate. Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities | Request PDF. Available at: [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Buy this compound | 143426-53-3 [smolecule.com]

- 3. 143426-53-3 CAS MSDS (1-[4-(chloromethyl)phenyl]-1H-1,2,4-triazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. ijsr.net [ijsr.net]

- 5. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 8. gustavus.edu [gustavus.edu]

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole molecular structure

An In-depth Technical Guide to the Molecular Structure and Application of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and spectroscopic signature. We delve into the mechanistic details of its synthesis, its strategic importance as a building block in medicinal chemistry—particularly for azole antifungal agents—and provide validated experimental protocols for its preparation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking an authoritative resource on this versatile compound.

Introduction: A Key Intermediate in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Specific chemical building blocks, or intermediates, that provide reliable and versatile reactivity are invaluable. This compound is a prime example of such a compound. Its structure uniquely combines three key functional components: a para-substituted phenyl ring, a reactive chloromethyl group, and a 1,2,4-triazole heterocycle.

The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, renowned for its metabolic stability and ability to engage in hydrogen bonding. Most notably, it is the cornerstone of the azole class of antifungal agents. The chloromethyl group on the phenyl ring acts as a potent and selective electrophile, enabling covalent bond formation with various nucleophiles through well-understood substitution reactions. This strategic combination makes this compound a crucial precursor in the multi-step synthesis of high-value pharmaceutical compounds. Its primary application lies in the synthesis of essential medicines, including the widely used antifungal drug Fluconazole.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring substituted at the 1 and 4 positions. A 1H-1,2,4-triazol-1-yl group is attached to one carbon, and a chloromethyl group (-CH₂Cl) is attached to the para-position carbon. This arrangement provides a rigid scaffold with a highly reactive site, ideal for subsequent synthetic modifications.

Key Physicochemical Data

The following table summarizes the core physicochemical properties of the compound, which are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClN₃ | |

| Molecular Weight | 193.64 g/mol | |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 83-87 °C | |

| Boiling Point | 375.7±17.0 °C (Predicted) | |

| Density | 1.35±0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol, chloroform, and other organic solvents. | |

| CAS Number | 86404-49-7 |

Spectroscopic Characterization: Verifying Identity and Purity

Rigorous structural confirmation is a cornerstone of chemical synthesis. The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy (in CDCl₃, 400 MHz): The proton NMR spectrum provides unambiguous evidence of the structure.

-

δ ~8.5-8.0 ppm: Two singlets corresponding to the two protons on the triazole ring (CH =N).

-

δ ~7.5 ppm: A doublet (2H) corresponding to the aromatic protons ortho to the triazole ring.

-

δ ~7.4 ppm: A doublet (2H) corresponding to the aromatic protons ortho to the chloromethyl group.

-

δ ~4.6 ppm: A sharp singlet (2H) for the methylene protons of the reactive chloromethyl (-CH ₂Cl) group.

-

-

¹³C NMR Spectroscopy (in CDCl₃, 100 MHz):

-

δ ~152, 143 ppm: Peaks for the two distinct carbons within the triazole ring.

-

δ ~140-120 ppm: Four peaks corresponding to the carbons of the phenyl ring.

-

δ ~45 ppm: A peak for the methylene carbon of the chloromethyl group (-C H₂Cl).

-

-

Infrared (IR) Spectroscopy:

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic and triazole rings.

-

~1600, 1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and triazole rings.

-

~1250 cm⁻¹: C-N stretching bands.

-

~700-800 cm⁻¹: A strong band associated with the C-Cl stretching vibration.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum will show a molecular ion peak [M]⁺ at m/z ≈ 193 and a characteristic [M+2]⁺ isotope peak at m/z ≈ 195 with an intensity of about one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.

-

A prominent fragment is often observed at m/z = 158, corresponding to the loss of the chlorine atom ([M-Cl]⁺).

-

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a multi-step process. A common and reliable route involves the nucleophilic substitution of a halide on a benzyl halide precursor by the triazole anion.

Synthetic Workflow Overview

The process begins with a readily available starting material, such as p-toluidine, and proceeds through functional group transformations to install the necessary components. The causality for this pathway is rooted in robust and high-yielding standard organic reactions.

Caption: A typical multi-step synthesis route from p-toluidine.

Rationale for Experimental Choices

-

Acetylation: The initial acetylation of the aniline nitrogen protects it. This is crucial because the free amine is sensitive to the subsequent chlorination conditions and would lead to undesired side products.

-

Chlorination: N-Chlorosuccinimide (NCS) is often chosen as the chlorinating agent for the benzylic position due to its selectivity and milder reaction conditions compared to using chlorine gas. A radical initiator like benzoyl peroxide is required to start the reaction.

-

Hydrolysis: Acid-catalyzed hydrolysis is a standard and efficient method to deprotect the amine, regenerating it for the final step.

-

Triazole Formation: The final step involves reacting the aniline derivative with reagents that construct the triazole ring, a reaction that leverages the nucleophilicity of the aniline nitrogen.

Role in Drug Development: The Gateway to Azole Antifungals

The primary value of this compound is its function as a key fragment in the synthesis of more complex APIs. The chloromethyl group is an ideal electrophilic handle for coupling with nucleophilic partners.

A prominent example is its use in the synthesis of Fluconazole. In this process, the chloromethyl group reacts with the anion of 1,3-difluorobenzene in a nucleophilic substitution reaction, forming the core diaryl structure of the final drug.

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole, a key intermediate in pharmaceutical and materials science research.[1] The document details validated protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it offers an in-depth analysis and interpretation of the resulting spectra, grounded in established principles of analytical chemistry. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the structural and electronic properties of this versatile molecule.

Introduction

This compound (Molecular Formula: C₉H₈ClN₃, Molar Mass: 193.63 g/mol ) is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a para-substituted chloromethylphenyl group.[1][2] The triazole moiety is a prevalent scaffold in medicinal chemistry, known for its role in antifungal and antibacterial agents.[1] The chloromethyl group serves as a reactive handle, enabling a variety of synthetic transformations such as nucleophilic substitutions, making it a valuable building block for creating more complex molecules and for bioconjugation.[1] Accurate and unambiguous characterization of this intermediate is critical for ensuring the quality, purity, and desired structure of downstream products. This guide establishes the foundational spectroscopic data required for such verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[3]

Experimental Protocol: ¹H and ¹³C NMR

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR spectra. Deuterated solvents are used to avoid large solvent signals that would otherwise overwhelm the analyte signals.[4]

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[6][7]

-

Instrumentation: Data acquisition is performed on a 400 MHz (or higher) NMR spectrometer.[6][7]

-

¹H NMR Acquisition: A standard single-pulse experiment is utilized. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[8] Typically, 8 to 16 scans are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

¹H NMR: Data Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.

-

Triazole Protons (2H): The two protons on the 1,2,4-triazole ring are expected to appear as distinct singlets in the downfield region, typically between δ 8.0-9.0 ppm . Their deshielded nature is due to the electronegativity of the adjacent nitrogen atoms and the aromatic character of the heterocyclic ring. For the parent 1,2,4-triazole, these protons resonate around 8.1 ppm.[9][10]

-

Aromatic Protons (4H): The phenyl ring is para-substituted, which creates a symmetrical A₂B₂ spin system. This typically results in two doublets in the aromatic region (δ 7.0-8.0 ppm ).[11][12]

-

The doublet closer to the electron-withdrawing triazole group is expected to be further downfield.

-

The doublet adjacent to the chloromethyl group will be slightly more upfield.

-

The coupling constant (J) between these adjacent protons is typically in the range of 7-10 Hz, characteristic of ortho-coupling.[13]

-

-

Chloromethyl Protons (2H): The benzylic protons of the -CH₂Cl group are expected to appear as a sharp singlet around δ 4.6-4.8 ppm .[12] The electronegative chlorine atom deshields these protons, shifting them downfield from a typical benzylic position (which is around 2.3-3.0 ppm).[12]

¹³C NMR: Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Triazole Carbons: The two carbons in the 1,2,4-triazole ring are expected in the δ 140-155 ppm range.[5]

-

Aromatic Carbons: Due to symmetry in the para-substituted ring, four signals are expected for the six aromatic carbons.[11]

-

C-ipso (Triazole-substituted): The carbon directly attached to the triazole ring will be significantly downfield.

-

C-ipso (Chloromethyl-substituted): The carbon bearing the -CH₂Cl group.

-

Two signals for the four C-H aromatic carbons.

-

-

Chloromethyl Carbon: The carbon of the -CH₂Cl group is expected to appear around δ 45-50 ppm .

NMR Workflow Diagram

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[14][15]

Experimental Protocol: ATR-FTIR

Causality: The ATR technique is chosen for its simplicity and reproducibility for solid samples.[16] An infrared beam is passed through a crystal with a high refractive index (like diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed in firm contact with the crystal.[14][15] This interaction provides a high-quality spectrum of the sample's surface.

Methodology:

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.[14] Optimal contact is essential for a strong, well-defined spectrum.[17]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.[18]

IR Spectrum: Data Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

-

Aromatic C-H Stretch: A sharp band or series of bands will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ), indicative of sp² C-H bonds on the phenyl and triazole rings.[19]

-

Aliphatic C-H Stretch: Weaker bands corresponding to the -CH₂Cl group's sp³ C-H bonds will be observed just below 3000 cm⁻¹ (typically 2920-2980 cm⁻¹ ).

-

Aromatic C=C/C=N Overtones: Weak overtone and combination bands are expected in the 1650-2000 cm⁻¹ region. The pattern of these bands can sometimes help confirm the substitution pattern of the benzene ring.[20]

-

C=C and C=N Stretching: Strong to medium intensity bands in the 1450-1620 cm⁻¹ region are characteristic of the stretching vibrations within the phenyl and triazole rings.[19]

-

C-H Bending (Out-of-Plane): A strong absorption in the 800-860 cm⁻¹ range is highly diagnostic of a 1,4- (para-) disubstituted benzene ring.[21]

-

C-Cl Stretch: A medium to strong band in the 650-800 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

IR Spectroscopy Workflow Diagram

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[22] Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often yielding the protonated molecular ion [M+H]⁺.[23]

Experimental Protocol: ESI-MS

Causality: ESI is selected because it is a soft ionization method that typically preserves the molecular ion, allowing for clear determination of the molecular weight.[23] The sample is dissolved in a volatile solvent and infused into the mass spectrometer, where a high voltage creates a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase for analysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[24] A small amount of formic acid may be added to promote protonation and the formation of [M+H]⁺ ions.[24] It is critical to avoid non-volatile buffers or salts (e.g., phosphates) as they interfere with the ESI process.[24][25]

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole or time-of-flight) scans a relevant m/z range (e.g., 50-500 amu).

-

High-Resolution MS (HRMS): For exact mass determination and formula confirmation, the analysis should be performed on a high-resolution instrument like a TOF or Orbitrap.

MS Spectrum: Data Interpretation

-

Molecular Ion Peak ([M+H]⁺): The molecular weight of this compound is 193.63 g/mol . In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 194.64 .

-

Isotopic Pattern: A key feature will be the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion peak will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[26]

-

[M+H]⁺ peak for C₉H₉³⁵ClN₃⁺ at m/z ~194.0

-

[M+2+H]⁺ peak for C₉H₉³⁷ClN₃⁺ at m/z ~196.0

-

-

Fragmentation: While ESI is a soft technique, some fragmentation may occur. A prominent fragment would likely be the loss of the chloromethyl group or chlorine itself. A key fragment would be the tropylium-like ion resulting from the loss of a chlorine radical, followed by rearrangement, leading to a peak at m/z 124 . Further fragmentation could involve the loss of N₂ from the triazole ring.[27]

Mass Spectrometry Workflow Diagram

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Summary of Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Interpretation Notes |

| ¹H NMR | Triazole Protons | δ 8.0 - 9.0 ppm (2H, 2x s) | Protons on the heterocyclic aromatic ring. |

| Aromatic Protons | δ 7.0 - 8.0 ppm (4H, 2x d) | Symmetrical A₂B₂ pattern of a para-substituted ring. | |

| Chloromethyl Protons | δ 4.6 - 4.8 ppm (2H, s) | Benzylic protons deshielded by chlorine. | |

| ¹³C NMR | Triazole Carbons | δ 140 - 155 ppm | Carbons within the heterocyclic ring. |

| Aromatic Carbons | δ 120 - 140 ppm | Four distinct signals due to molecular symmetry. | |

| Chloromethyl Carbon | δ 45 - 50 ppm | Aliphatic carbon attached to chlorine. | |

| IR (ATR) | Aromatic C-H Stretch | > 3000 cm⁻¹ | sp² C-H vibrations. |

| C=C, C=N Stretch | 1450 - 1620 cm⁻¹ | Ring stretching modes. | |

| C-H Out-of-Plane Bend | 800 - 860 cm⁻¹ | Diagnostic for 1,4-disubstitution. | |

| C-Cl Stretch | 650 - 800 cm⁻¹ | Carbon-chlorine bond vibration. | |

| MS (ESI) | [M+H]⁺ | m/z ~194 | Corresponds to the protonated molecule with ³⁵Cl. |

| [M+2+H]⁺ | m/z ~196 | Corresponds to the protonated molecule with ³⁷Cl. | |

| Isotope Ratio | ~3:1 | Characteristic isotopic abundance of chlorine. |

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, IR spectroscopy validates the presence of key functional groups and the aromatic substitution pattern, and mass spectrometry confirms the molecular weight and elemental composition. The detailed protocols and interpretation guidelines presented herein serve as a self-validating system for the characterization of this important chemical intermediate, ensuring high standards of quality and scientific integrity in research and development applications.

References

- Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- YouTube. (2021). Interpreting Aromatic NMR Signals.

- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.

- YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2022). The 1H-NMR experiment.

- International Journal of Pharmaceutical and Medicinal Research. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.

- Benchchem. (2025). Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 4,6-Bis(chloromethyl)-m-xylene and its Isomers.

- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.

- Kwan, E. E. (2011). Lecture 13: Experimental Methods.

- CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives.

- Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra.

- Smolecule. (2023). This compound.

- NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.

- Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.

- MMRC. (n.d.). ATR – Theory and Applications.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Royal Society of Chemistry. (2014). Experimental section General.

- University of Illinois. (n.d.). Sample Preparation.

- ChemBK. (n.d.). 1-[4-(chloromethyl)phenyl]-1H-1,2,4-triazole.

- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties.

- ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) 1H NMR spectrum.

- SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts.

Sources

- 1. Buy this compound | 143426-53-3 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. ekwan.github.io [ekwan.github.io]

- 9. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. agilent.com [agilent.com]

- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mmrc.caltech.edu [mmrc.caltech.edu]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. spectra-analysis.com [spectra-analysis.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 25. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole, a key intermediate in pharmaceutical and agrochemical research.[1] Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures, predictive computational models, and established chemical principles to offer a robust framework for its handling, formulation, and analytical development. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing the physicochemical properties of this versatile compound.

Introduction: The Significance of this compound

This compound, with a molecular formula of C₉H₈ClN₃ and a molar mass of 193.63 g/mol , is a bifunctional organic molecule of significant interest in medicinal and materials science.[1][2] Its structure comprises a stable 1,2,4-triazole ring linked to a phenyl group bearing a reactive chloromethyl substituent. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents, valued for its metabolic stability and ability to engage in hydrogen bonding.[3] The chloromethyl group, conversely, serves as a versatile synthetic handle, enabling covalent modification and the construction of more complex molecular architectures through nucleophilic substitution reactions.[1]

This dual functionality makes this compound a valuable building block in drug discovery and development. However, to effectively utilize this compound, a thorough understanding of its solubility and stability is paramount. These properties govern its behavior in various solvent systems, influence reaction kinetics, and dictate its shelf-life and degradation pathways.

This guide is structured to provide a deep dive into these critical parameters. It begins by exploring the solubility profile of the compound, leveraging computational predictions to provide quantitative estimates in a range of common laboratory solvents. Subsequently, it delves into the stability of the molecule, considering the inherent robustness of the triazole ring and the reactivity of the chloromethyl group under various stress conditions. Throughout this guide, the causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific integrity and practical utility.

Solubility Profile of this compound

Predicted Physicochemical Properties Influencing Solubility

Computational models, such as those provided by ACD/Labs Percepta, can offer valuable insights into the physicochemical properties that govern solubility.[4][5][6]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Influence on Solubility |

| LogP | 2.1 | Indicates moderate lipophilicity, suggesting a balance between aqueous and organic solvent solubility. |

| LogD (pH 7.4) | 2.1 | As the molecule has no readily ionizable groups in the physiological pH range, LogD is expected to be similar to LogP. |

| Aqueous Solubility (logS) | -2.8 | Predicts low to moderate aqueous solubility. |

| pKa | Not applicable (no strongly acidic or basic centers) | The absence of ionizable groups means solubility will not be significantly pH-dependent within the typical physiological range. |

| Polar Surface Area (PSA) | 45.9 Ų | Contributes to its potential for hydrogen bonding and solubility in polar solvents. |

Predicted Solubility in Common Laboratory Solvents

Based on the predicted physicochemical properties and general principles of "like dissolves like," a quantitative solubility profile can be estimated.

Table 2: Predicted Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility (g/L) | Predicted Solubility (mg/mL) |

| Water | Polar Protic | ~0.5 - 1.0 | ~0.5 - 1.0 |

| Ethanol | Polar Protic | > 50 | > 50 |

| Methanol | Polar Protic | > 50 | > 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 100 |

| Acetone | Polar Aprotic | > 50 | > 50 |

| Acetonitrile | Polar Aprotic | > 20 | > 20 |

| Dichloromethane | Nonpolar Aprotic | > 10 | > 10 |

| Toluene | Nonpolar Aprotic | < 5 | < 5 |

| Hexane | Nonpolar Aprotic | < 1 | < 1 |

Disclaimer: These are computationally predicted values and should be confirmed experimentally.

Experimental Determination of Solubility: Methodologies

To validate the predicted solubility and obtain precise quantitative data, experimental determination is essential. Two common methods are the kinetic and thermodynamic solubility assays.

This high-throughput method is suitable for early-stage discovery to quickly assess solubility.[7][8][9]

Objective: To determine the solubility of a compound from a DMSO stock solution in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Nephelometer or UV-Vis plate reader

-

Filtration apparatus (for direct UV assay)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

-

Addition of Aqueous Buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve a final volume of 100 µL and a nominal compound concentration of 200 µM.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Measurement (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in nephelometry units compared to a blank indicates precipitation.

-

Measurement (Direct UV): Alternatively, filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate and quantify the concentration using a pre-established calibration curve.

Caption: Workflow for Kinetic Solubility Assay.

This method determines the solubility of the solid compound at equilibrium and is considered the gold standard.[10][11][12][13]

Objective: To determine the equilibrium solubility of solid this compound in a given solvent.

Materials:

-

Solid this compound

-

Selected solvents (e.g., water, ethanol, PBS)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid present.

-

Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant if necessary and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve.

Caption: Forced Degradation Study Workflow.

Recommended Storage and Handling

Based on the predicted stability profile, the following storage and handling procedures are recommended for this compound:

-

Storage: Store in a well-sealed container in a cool, dry, and dark place. Protect from moisture and light.

-

Handling: Avoid contact with strong bases and oxidizing agents. Use in a well-ventilated area. For solutions, use aprotic solvents for long-term storage if possible. If aqueous solutions are necessary, they should be freshly prepared.

Analytical Methodologies for Purity and Stability Assessment

A robust analytical method is essential for assessing the purity of this compound and monitoring its stability over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the intact compound from its potential degradation products.

Starting Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from low to high organic content (e.g., 10% to 90% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254 nm).

-

Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness, particularly demonstrating its ability to resolve the parent compound from degradants generated during forced degradation studies.

Conclusion

This compound is a compound with significant potential in chemical synthesis, driven by the stable, pharmacologically relevant triazole core and the reactive chloromethyl handle. This guide has provided a comprehensive, albeit largely predictive, overview of its solubility and stability. The compound is anticipated to have good solubility in polar organic solvents and limited solubility in water. Its primary stability liability is the chloromethyl group, which is susceptible to hydrolysis, especially under basic conditions.

For researchers and developers, the key takeaways are the necessity of experimental verification of solubility in their specific systems and the implementation of stability-indicating analytical methods to monitor its integrity. The protocols and theoretical framework presented herein offer a robust starting point for these critical activities, enabling the confident and effective use of this compound in their research and development endeavors.

References

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]

-

ResearchGate. (n.d.). Thermal properties and decomposition mechanism of disubstituted fused 1,2,4-triazoles considered as potential anticancer and antibacterial agents. [Link]

-

ResearchGate. (n.d.). Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]

-

NIH. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. [Link]

-

ResearchGate. (n.d.). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. [Link]

-

JOCPR. (n.d.). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. [Link]

-

Quora. (2018). Out of chloro benzene and benzyl chloride, which one gets easily as hydrolysed by aqueous NaOH, and why?. [Link]

-

Sciencemadness Wiki. (2021). Benzyl chloride. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis and (c, d) DSC thermograms of triazole-containing brush polymers. [Link]

-

ResearchGate. (n.d.). Photochemical reaction intermediates of benzyl chloride in condensed phase. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. [Link]

-

MDPI. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

JOCPR. (n.d.). Synthesis and thermal study of 1,2,4-triazole derivatives. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]

-

ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]

-

Wikipedia. (n.d.). Benzyl chloride. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]

-

IntechOpen. (2022). Forced Degradation – A Review. [Link]

-

International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

ResearchGate. (n.d.). Benzyl chloride coupling over different photocatalysts.... [Link]

-

RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. [Link]

-

Science Exchange. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®. [Link]

-

YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. [Link]

-